(R)-3-Tert-Butylamino-1,2-epoxypropane is derived from the amino alcohol class of compounds. It is often synthesized as an intermediate in the production of beta-blockers, such as timolol, which are used to treat various cardiovascular conditions. The compound's enantiomers have been investigated for their distinct biological activities, making its synthesis and characterization crucial for medicinal chemistry .
The synthesis of (R)-3-Tert-Butylamino-1,2-epoxypropane typically involves several key steps:
The molecular structure of (R)-3-Tert-Butylamino-1,2-epoxypropane features:
(R)-3-Tert-Butylamino-1,2-epoxypropane participates in various chemical reactions:
The mechanism of action for (R)-3-Tert-Butylamino-1,2-epoxypropane primarily revolves around its interaction with biological targets:
The physical and chemical properties of (R)-3-Tert-Butylamino-1,2-epoxypropane are essential for understanding its behavior in different environments:
(R)-3-Tert-Butylamino-1,2-epoxypropane has several notable applications:
(R)-3-Tert-Butylamino-1,2-epoxypropane (CAS 98048-85-2) possesses the molecular formula C7H15NO and a molar mass of 129.20 g/mol. The molecule features a reactive epoxypropane scaffold with a tert-butylamino substituent at the C3 position, creating a sterically demanding chiral center. This configuration imparts significant stereoelectronic influence on the molecule's reactivity, particularly in nucleophilic ring-opening reactions where regioselectivity and stereospecificity are paramount [1] [3].
Table 1: Physicochemical Properties of (R)-3-Tert-Butylamino-1,2-Epoxypropane
Property | Value | Conditions/Prediction |
---|---|---|
Molecular Formula | C7H15NO | - |
Molar Mass | 129.20 g/mol | - |
Density | 0.921 ± 0.06 g/cm³ | Predicted |
Boiling Point | 158.9 ± 13.0 °C | Predicted |
pKa | 10.01 ± 0.30 | Predicted (amine protonation) |
Optical Activity | [α]D = +8.5° (c=1, EtOH) | Reported |
Solubility | Miscible with ethanol, ethers | Standard conditions |
Spectroscopic characterization confirms the structure through 1H NMR (CDCl3): δ 2.58 (dd, 1H, CHaHb-O), 2.73 (dd, 1H, CHaHb-O), 2.85 (m, 1H, CH-N), 2.91 (d, 1H, epoxy methine), 3.10 (d, 1H, epoxy methine), and 13C NMR (CDCl3): δ 51.2 (epoxy CH2), 50.8 (epoxy CH), 49.9 (CHNH), 47.2 (C(CH3)3), 31.8 (C(CH3)3) [9]. The tert-butyl group generates substantial steric hindrance around the amino functionality, influencing both the molecule's reactivity and its chiral discrimination capabilities in synthetic applications. This steric bulk enhances diastereoselectivity when used as a chiral auxiliary in asymmetric transformations [3].
The development of (R)-3-Tert-Butylamino-1,2-epoxypropane emerged alongside advancements in asymmetric synthesis during the late 20th century. Its initial significance arose from the demand for enantiomerically pure β-adrenergic receptor ligands, particularly in cardiovascular research. The compound's synthetic utility was substantially elevated through its incorporation into radiolabeled compounds for positron emission tomography (PET) imaging [6].
A pivotal milestone occurred in 1991 when researchers developed an asymmetric synthesis route for S-(3'-t-butylamino-2'-hydroxypropoxy)-benzimidazol-2-[11C]one (S-[11C]CGP 12177), utilizing chirally defined epoxypropane precursors. This radioligand enabled non-invasive quantification of β-adrenergic receptors in cardiac tissue with >95% enantiomeric purity, demonstrating the critical importance of chiral integrity in molecular imaging [6] [10]. The methodology represented a significant advancement over previous racemic mixtures, offering improved binding specificity and diagnostic accuracy for in vivo receptor studies [6].
Table 2: Historical Milestones in the Development and Application of Chiral Epoxypropane Derivatives
Year | Milestone | Significance |
---|---|---|
1991 | Asymmetric synthesis of S-[11C]CGP 12177 precursor | Enabled production of β-adrenergic radioligand with >95% enantiomeric excess |
1993 | First PET imaging of β-adrenergic receptors using chiral radioligands | Validated in vivo receptor quantification in cardiovascular research |
2004 | Pharmaceutical optimization of S-(–)-[11C]CGP 12177 | Achieved high specific activity (20-40 GBq/μmol) suitable for human injection |
2010s | Expanded use in agrochemical chiral intermediates | Enabled enantioselective synthesis of crop protection agents |
Industrial production scaled in the mid-2010s, as evidenced by specialty chemical suppliers like Hangzhou Longshine Bio-Tech offering enantiomerically defined derivatives (≥98% ee) for pharmaceutical applications. This commercialization reflected the compound's established role in synthesizing chiral building blocks for medicinal chemistry [7]. The discontinued availability of pharmaceutical-grade material (Min. 95%) through CymitQuimica by 2021 further illustrates the evolving manufacturing landscape for this specialized chiral synthon [3].
(R)-3-Tert-Butylamino-1,2-epoxypropane serves as a versatile chiral template in stereoselective synthesis due to its configurationally stable stereocenter and differentially reactive functional groups. The strained oxirane ring undergoes regioselective nucleophilic attack at the less substituted carbon, while the tert-butylamino group directs stereochemical outcomes through steric and electronic effects [1] [3]. This dual functionality enables the synthesis of enantiomerically enriched amino alcohols, which constitute privileged structural motifs in pharmaceutical agents.
A premier application involves synthesizing β-adrenergic receptor ligands, where stereochemistry profoundly influences biological activity. The (R)-enantiomer serves as the key precursor for radiolabeled PET tracers like S-(–)-[11C]CGP 12177, where chirality determines receptor binding affinity and specificity. The synthesis involves regioselective epoxide ring opening by 2,3-diaminophenol followed by cyclization with [11C]phosgene, maintaining >95% enantiomeric excess throughout the radiochemical process [6] [10]. The resulting radioligand achieves high specific activity (20-40 GBq/μmol), essential for sensitive receptor imaging in clinical studies [10].
Table 3: Chiral Building Blocks Derived from (R)-3-Tert-Butylamino-1,2-Epoxypropane
Chiral Intermediate | Molecular Formula | Application | Enantiomeric Excess |
---|---|---|---|
(R)-3-Tert-Butylamino-1,2-propanediol | C7H17NO2 | β-blocker intermediates; resolving agents | ≥98% |
S-(3'-t-Butylamino-2'-hydroxypropoxy)-benzimidazol-2-one | C14H20N4O2 | β-adrenergic PET radioligand | >95% |
(S)-1-(2-Amino-3-nitrophenoxy)-3-tert-butylamino-propan-2-ol | C13H21N3O4 | Precursor for [11C]CGP 12177 | ≥95% |
The compound's synthetic utility extends to agrochemical production, where its chiral environment directs stereoselective transformations in active ingredient synthesis. The tert-butyl group provides steric bulk that enhances diastereofacial selectivity in reactions with prochiral electrophiles, enabling access to complex chiral amines without requiring resolution techniques. This advantage is particularly valuable in synthesizing enantiomerically pure fungicides and herbicides where biological activity resides predominantly in one enantiomer [1] [8].
Comparative studies with its enantiomeric counterpart (S)-3-Tert-Butylamino-1,2-epoxypropane (CAS 45720-12-5) reveal significant differences in biological interactions and synthetic applications. While the (R)-enantiomer predominantly contributes to β-adrenergic ligands, the (S)-isomer finds utility in other pharmacological classes, demonstrating how minor stereochemical variations dramatically alter molecular recognition properties [4] [6]. This enantioselectivity underscores the compound's value in structure-activity relationship studies during drug development programs targeting chiral environments.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0